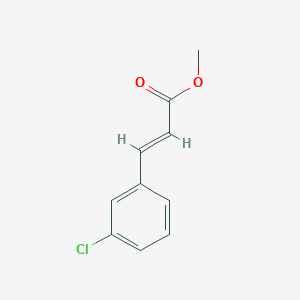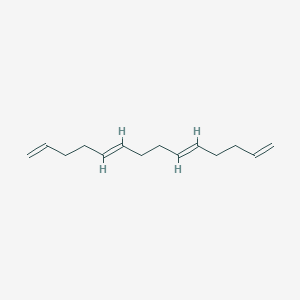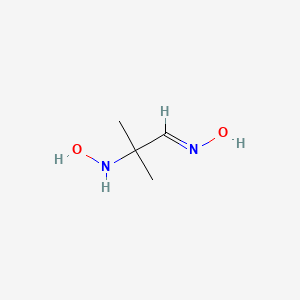
Mecloxamine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecloxamine citrate is a compound with the chemical formula C₂₅H₃₂ClNO₈ and a molecular weight of 510.0 g/mol . It is known for its anticholinergic, antihistaminic, mildly sedative, and antiemetic effects . This compound is used in combination with other medications such as caffeine, ergotamine, and acetaminophen for the treatment of headaches and migraines .
Vorbereitungsmethoden
The synthesis of mecloxamine citrate involves the reaction of 1-propanamine, 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl- with 2-hydroxypropane-1,2,3-tricarboxylic acid . The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the citrate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Chemischer Reaktionen
Mecloxamine citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mecloxamine citrate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: The compound’s anticholinergic and antihistaminic properties make it useful in biological studies related to neurotransmission and allergic responses.
Industry: It is utilized in the pharmaceutical industry for the development of combination drugs aimed at treating specific conditions like migraines.
Wirkmechanismus
Mecloxamine citrate exerts its effects through multiple pathways:
Anticholinergic Action: It blocks the action of acetylcholine on muscarinic receptors, reducing parasympathetic nervous system activity.
Antihistaminic Action: It inhibits the action of histamine on H1 receptors, alleviating allergic symptoms.
Sedative and Antiemetic Effects: These effects are likely due to its action on central nervous system receptors, though the exact molecular targets are not fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Mecloxamine citrate can be compared with other compounds such as:
Diphenhydramine: Another antihistaminic with sedative properties.
Chlorpheniramine: An antihistaminic with similar uses but different chemical structure.
Eigenschaften
CAS-Nummer |
5964-37-4 |
|---|---|
Molekularformel |
C25H32ClNO8 |
Molekulargewicht |
510.0 g/mol |
IUPAC-Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium |
InChI |
InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
NWXYYVAVFTZHND-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
| 56050-03-4 5964-37-4 |
|
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S)-4-[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1637898.png)






![3-[7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1637926.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)





